In Vitro Digestibility: POP Exhibits Lower Fatty Acid Release Compared to OPO and PPO Isomers
In a direct head-to-head comparison of enzymatically synthesized TAGs, a POP-rich lipid (64.4% POP) demonstrated significantly lower in vitro digestibility than both OPO-rich and PPO-rich lipids. The released fatty acid (%) after 120 min of digestion was 87.2% for POP-rich, compared to 92.6% for OPO-rich and 89.7% for PPO-rich lipids [1]. This order of digestibility (OPO-rich > PPO-rich > POP-rich) was consistent across multiple time points.
| Evidence Dimension | In vitro fatty acid release after 120 min digestion |
|---|---|
| Target Compound Data | 87.2% fatty acid release (POP-rich lipid, 64.4% POP) |
| Comparator Or Baseline | OPO-rich lipid (50.2% OPO): 92.6% release; PPO-rich lipid (86.5% PPO): 89.7% release |
| Quantified Difference | POP-rich released 5.4% less fatty acid than OPO-rich and 2.5% less than PPO-rich |
| Conditions | In vitro digestion model; enzymatically modified lipids; 120 min incubation |
Why This Matters
Lower digestibility of POP may be relevant for studies on fat absorption, satiety, or formulations requiring controlled lipid release.
- [1] Chang, H.-J., & Lee, J.-H. (2021). Regiospecific Positioning of Palmitic Acid in Triacylglycerol Structure of Enzymatically Modified Lipids Affects Physicochemical and In Vitro Digestion Properties. Molecules, 26(13), 4015. View Source
